molecular formula C62H102N22O14S2 B10848729 H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2

H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2

Cat. No.: B10848729
M. Wt: 1443.7 g/mol
InChI Key: APYUYQWYKXKSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2” is a synthetic peptide composed of various amino acids. This peptide is designed for specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are employed to streamline the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or TCEP are common reducing agents.

    Substitution: Reagents like NHS esters can be used for amino acid modification.

Major Products

The major products of these reactions include disulfide-bonded peptides, reduced peptides, and modified peptides with functional groups attached to specific residues.

Scientific Research Applications

This peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system or as a scaffold for tissue engineering.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets. The presence of both D- and L- amino acids can influence its binding affinity and specificity. The peptide can interact with cell surface receptors, enzymes, and other proteins, modulating various biological pathways. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-NH2: A similar peptide with a slightly different sequence.

    H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-DL-Cys-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Ala-DL-Arg-DL-Lys-OH: A variant with a different C-terminal group.

Uniqueness

The unique sequence of this peptide, including the specific arrangement of D- and L- amino acids, gives it distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C62H102N22O14S2

Molecular Weight

1443.7 g/mol

IUPAC Name

6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

InChI

InChI=1S/C62H102N22O14S2/c1-34(51(89)79-42(22-14-26-71-61(67)68)54(92)78-40(50(66)88)20-10-12-24-63)75-58(96)45(32-99)82-56(94)41(21-11-13-25-64)81-55(93)43(23-15-27-72-62(69)70)80-52(90)35(2)76-59(97)46(33-100)83-60(98)49(36(3)85)84-57(95)44(29-38-18-8-5-9-19-38)77-48(87)31-73-47(86)30-74-53(91)39(65)28-37-16-6-4-7-17-37/h4-9,16-19,34-36,39-46,49,85,99-100H,10-15,20-33,63-65H2,1-3H3,(H2,66,88)(H,73,86)(H,74,91)(H,75,96)(H,76,97)(H,77,87)(H,78,92)(H,79,89)(H,80,90)(H,81,93)(H,82,94)(H,83,98)(H,84,95)(H4,67,68,71)(H4,69,70,72)

InChI Key

APYUYQWYKXKSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

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